![molecular formula C3H3KN4O2 B1388864 Potassium 1-tetrazolacetate CAS No. 51286-83-0](/img/structure/B1388864.png)
Potassium 1-tetrazolacetate
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Overview
Description
Potassium 1-tetrazolacetate (KTA) is an organic compound that is widely used in scientific research laboratories across the world. It has a wide range of applications, from being used in biochemical and physiological studies to being used as a synthetic reagent in the laboratory. KTA is a very versatile compound, and its properties and effects have been studied extensively.
Scientific Research Applications
Medicine
Tetrazole derivatives are utilized in medicinal chemistry due to their bioactive properties. They serve as core structures for developing drugs with antifungal , antibacterial, and antiviral activities. Potassium 1-tetrazolacetate could potentially be used in synthesizing new pharmaceuticals.
Material Science
Tetrazoles are known to be used in creating advanced materials, including metal–organic frameworks (MOFs) . Potassium 1-tetrazolacetate could serve as a precursor or linker in constructing MOFs with specific properties.
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached using water as a solvent and under moderate conditions . This eco-friendly method could be applied to Potassium 1-tetrazolacetate, making it valuable for green chemistry.
Photochemistry
Tetrazoles exhibit extensive photochemical behavior , which could make Potassium 1-tetrazolacetate useful in photovoltaic cells or as a photosensitizer in various chemical reactions.
properties
IUPAC Name |
potassium;2-(tetrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMARJJRFWCEV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-tetrazolacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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